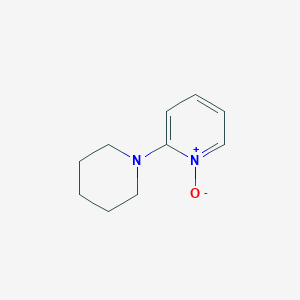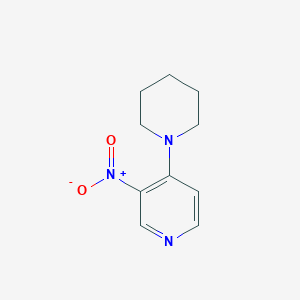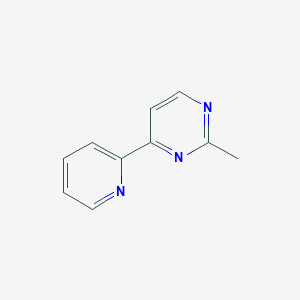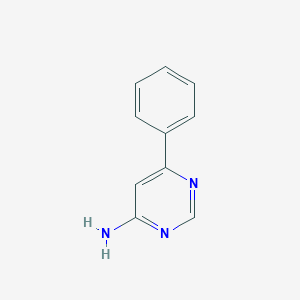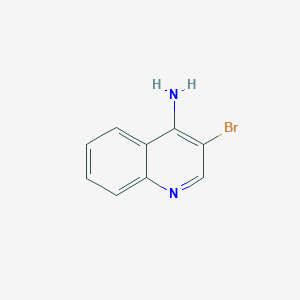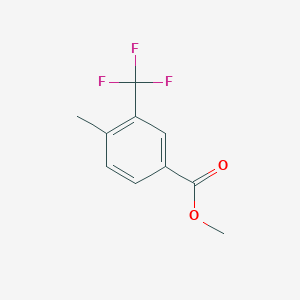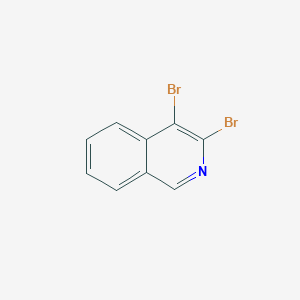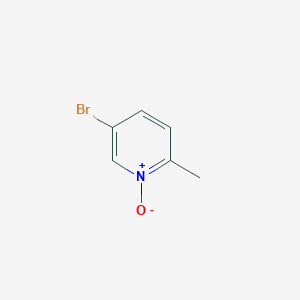
5-Bromo-2-metilpiridina N-óxido
Descripción general
Descripción
5-Bromo-2-methylpyridine N-oxide is an important intermediate in organic synthesis, with many applications such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice . It is also a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Molecular Structure Analysis
In the molecule of 5-Bromo-2-methylpyridine N-oxide, the methyl C and oxide O atoms lie in the pyridine ring plane, while the Br atom is displaced by 0.103 (3) Å . In the crystal structure, intermolecular C—H⋯O hydrogen bonds link the molecules into centrosymmetric dimers .Aplicaciones Científicas De Investigación
Aquí se presenta un análisis conciso de las aplicaciones de investigación científica de “5-Bromo-2-metilpiridina N-óxido”:
Síntesis de Antagonistas
Este compuesto sirve como bloque de construcción para la síntesis de varios antagonistas, incluido un antagonista αvβ3 y un antagonista selectivo del receptor sst3 de la somatostatina, que son significativos en química medicinal para el desarrollo de fármacos .
Derivados de Bipiridina
Se utiliza en la síntesis de 6,6'-dimetil-3,3'-bipiridina, que tiene aplicaciones en química de coordinación y ciencia de materiales debido a su capacidad para formar complejos con metales .
Síntesis de Terpiridina
El compuesto actúa como reactivo de partida para sintetizar 5-metil-2,2':6',2''-terpiridina, un ligando que puede coordinarse con metales para formar varios complejos utilizados en catálisis y dispositivos electrónicos .
Investigación en Proteómica
Como bioquímico, se utiliza en investigación de proteómica para estudiar la expresión, función e interacciones de proteínas, lo cual es crucial para comprender los procesos biológicos y los mecanismos de las enfermedades .
Reacciones Catalizadas por Paladio
Está involucrado en reacciones de acoplamiento cruzado de Suzuki catalizadas por paladio para crear nuevos derivados de piridina, que son valiosos en productos farmacéuticos y agroquímicos .
Cristalografía
La estructura cristalina del compuesto se ha estudiado, revelando información sobre las interacciones moleculares y la unión, lo que ayuda en el diseño de nuevos materiales y fármacos .
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-2-methylpyridine N-oxide is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .
Mode of Action
The compound interacts with its target, the p38α MAP kinase, by inhibiting its function . The inhibition of p38α MAP kinase has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Biochemical Pathways
The inhibition of p38α MAP kinase affects the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This can have downstream effects on various cellular processes, including inflammation and cell proliferation .
Pharmacokinetics
The compound’s solubility in chloroform and ethyl acetate suggests that it may have good bioavailability.
Result of Action
The inhibition of p38α MAP kinase by 5-Bromo-2-methylpyridine N-oxide can lead to a decrease in the release of pro-inflammatory cytokines . This can result in reduced inflammation and potentially provide therapeutic benefits in diseases driven by these cytokines .
Action Environment
The action of 5-Bromo-2-methylpyridine N-oxide can be influenced by various environmental factors. For instance, the compound should be stored at room temperature in an inert atmosphere . Exposure to high temperatures or fire sources should be avoided to prevent decomposition .
Propiedades
IUPAC Name |
5-bromo-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEHOROWKICRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355759 | |
| Record name | 5-Bromo-2-methylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31181-64-3 | |
| Record name | 5-Bromo-2-methylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 5-Bromo-2-methylpyridine N-oxide as revealed by the research?
A1: The research highlights several key structural features of 5-Bromo-2-methylpyridine N-oxide:
- Planarity: The methyl group (CH3) at the 2nd position and the oxygen atom (O) of the N-oxide are located within the plane of the pyridine ring. []
- Bromine atom displacement: The bromine atom (Br) at the 5th position is not coplanar with the pyridine ring but is slightly displaced from the plane by a distance of 0.103 Å. []
- Intermolecular hydrogen bonding: The crystal structure analysis reveals that the molecules form centrosymmetric dimers through C—H⋯O hydrogen bonds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


